

step-by-step protocol for preparing 2,2'-Dimethyl-4'-methoxypropiophenone

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Compound of Interest

Compound Name: 2,2'-Dimethyl-4'-methoxypropiophenone

Cat. No.: B7940137

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Technical Synthesis Guide: 2,2'-Dimethyl-4'-methoxypropiophenone

Part 1: Core Directive & Molecule Identification

Target Molecule Analysis

This protocol details the synthesis of **2,2'-Dimethyl-4'-methoxypropiophenone**. Precise nomenclature is critical for this synthesis to avoid regiochemical errors.

- Systematic Name: 1-(4-methoxy-2-methylphenyl)-2-methylpropan-1-one
- Structure: A propiophenone backbone with:
 - 2-position (Chain): Methyl group (Isobutyryl moiety).
 - 2'-position (Ring): Methyl group (Ortho to carbonyl).
 - 4'-position (Ring): Methoxy group (Para to carbonyl).^[1]
- CAS Number: 2040-26-8 (Note: This CAS is often loosely associated with the gem-dimethyl isomer; the specific isomer described here is the ortho-toluyyl derivative).

Critical Nomenclature Note: Do not confuse this molecule with 2,2-dimethyl-4'-methoxypropiophenone (pivalophenone derivative), which contains a gem-dimethyl group on the alkyl chain. The protocol below specifically targets the 2,2' (chain-ring) substitution pattern using Isobutyryl Chloride and 3-Methylanisole.

Retrosynthetic Analysis

The most scalable and reliable route utilizes Friedel-Crafts Acylation.

- Disconnection: Acyl-Aryl bond.
- Synthons: 4-Methoxy-2-methylphenyl anion equivalent (nucleophile) + Isobutyryl cation equivalent (electrophile).
- Reagents: 3-Methylanisole (m-Cresyl methyl ether) + Isobutyryl Chloride.



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Caption: Retrosynthetic disconnection showing the convergent assembly of the target ketone.

[2]

Part 2: Scientific Integrity & Logic (Protocol)

Reaction Mechanism & Regioselectivity

The reaction involves the electrophilic attack of the isobutyrylium ion (generated in situ) onto the aromatic ring of 3-methylanisole.

- Directing Effects:
 - Methoxy (-OMe): Strong activator, ortho/para director.
 - Methyl (-CH₃): Weak activator, ortho/para director.

- Regiochemical Outcome:
 - The -OMe group dominates direction.
 - Para to -OMe (Position 4): Sterically accessible and electronically favored.
 - Ortho to -OMe (Position 2): Sterically hindered by the adjacent methyl group.
 - Result: The primary product is the 4-acyl isomer (para to methoxy), yielding the desired 1,2,4-substitution pattern.[2]

Reagents & Materials Table

Reagent	MW (g/mol)	Equiv.[3][4][5]	Density (g/mL)	Role
3-Methylanisole	122.16	1.0	0.969	Substrate (Nucleophile)
Isobutyryl Chloride	106.55	1.1	1.017	Acylating Agent (Electrophile)
Aluminum Chloride (AlCl ₃)	133.34	1.2	N/A (Solid)	Lewis Acid Catalyst
Dichloromethane (DCM)	84.93	Solvent	1.325	Reaction Medium
HCl (1M)	36.46	Excess	N/A	Quenching Agent

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Electrophilic Complex

Causality: AlCl₃ is highly hygroscopic. Moisture deactivates the catalyst and generates HCl gas. A pre-formed acylium complex ensures a controlled reaction rate.

- Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, pressure-equalizing addition funnel, nitrogen inlet, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HCl fumes).
- Inerting: Flame-dry the glassware under vacuum and backfill with dry Nitrogen (N₂).

- Charging: Add Aluminum Chloride (AlCl_3 , 16.0 g, 120 mmol) to the flask followed by DCM (100 mL). Cool the suspension to 0°C using an ice bath.
- Acylium Formation: Add Isobutyryl Chloride (11.7 g, 11.5 mL, 110 mmol) dropwise over 15 minutes.
 - Observation: The suspension will likely clear slightly or change color as the acylium complex $[\text{R-CO}]^+[\text{AlCl}_4]^-$ forms. Stir for an additional 15 minutes at 0°C .

Phase 2: Friedel-Crafts Acylation

Causality: Adding the substrate to the pre-formed complex (normal addition) or vice-versa can affect selectivity. Here, adding the substrate to the complex controls the exotherm and prevents poly-acylation.

- Substrate Addition: Dissolve 3-Methylanisole (12.2 g, 12.6 mL, 100 mmol) in DCM (20 mL). Load this solution into the addition funnel.
- Reaction: Add the anisole solution dropwise to the reaction mixture at $0\text{--}5^\circ\text{C}$ over 45 minutes.
 - Control: Do not allow the temperature to exceed 10°C . Higher temperatures increase the risk of demethylation (cleavage of the ether) by AlCl_3 .
- Completion: Remove the ice bath and allow the mixture to warm to Room Temperature ($20\text{--}25^\circ\text{C}$). Stir for 3–4 hours.
 - Monitoring: Check reaction progress via TLC (Solvent: 10% EtOAc/Hexanes). The starting material ($R_f \sim 0.8$) should disappear, replaced by the product ($R_f \sim 0.5$).

Phase 3: Quenching & Workup

Causality: The product exists as a stable Aluminum complex (Lewis acid-base adduct with the carbonyl oxygen). Hydrolysis is required to release the free ketone.

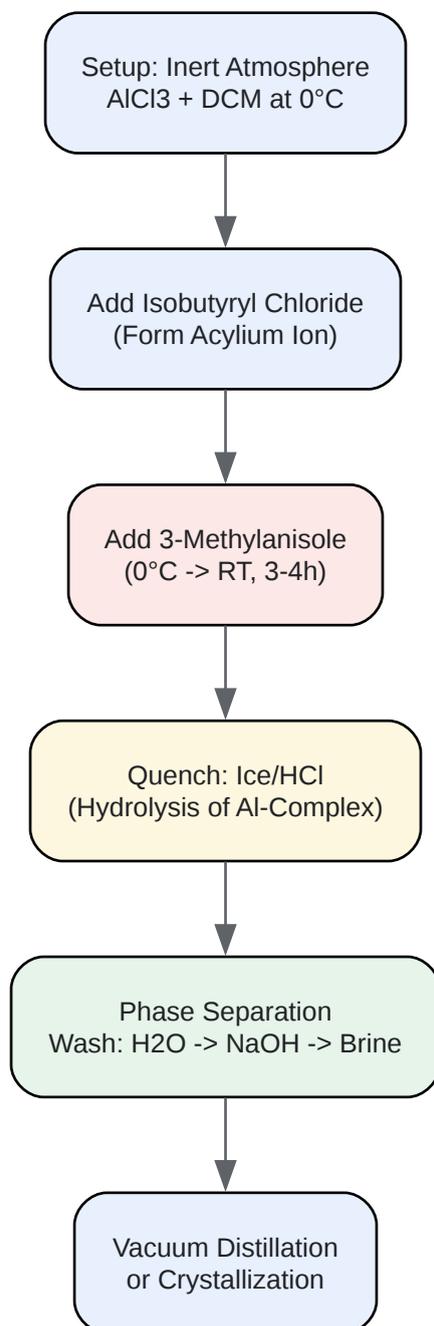
- Quench: Pour the reaction mixture slowly into a beaker containing Ice (200 g) and conc. HCl (20 mL) with vigorous stirring.

- Safety: This step is exothermic. Evolution of HCl gas will occur.[6]
- Separation: Transfer to a separatory funnel. Separate the lower organic layer (DCM).
- Extraction: Extract the aqueous layer with fresh DCM (2 x 50 mL).
- Washing: Combine organic layers and wash sequentially with:
 - Water (1 x 100 mL)
 - 1M NaOH (2 x 50 mL) – Crucial to remove any demethylated phenolic byproducts.[2]
 - Brine (1 x 100 mL)
- Drying: Dry over Anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotovap) to yield the crude oil.

Phase 4: Purification

- Distillation: Purify the crude oil via vacuum distillation.
 - Expected BP: ~135–140°C at 10 mmHg (Values may vary; establish a boiling range).
 - Crystallization Alternative: If the oil is viscous, it may crystallize upon standing in cold hexanes.[2]

Experimental Workflow Diagram



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Caption: Step-by-step workflow for the synthesis of **2,2'-Dimethyl-4'-methoxypropiophenone**.

Part 3: Analytical Validation

Expected Analytical Data

- Appearance: Colorless to pale yellow oil (may solidify upon prolonged cooling).

- $^1\text{H-NMR}$ (400 MHz, CDCl_3):
 - δ 7.65 (d, 1H): Aromatic proton at C6' (Ortho to carbonyl).[2]
 - δ 6.75-6.80 (m, 2H): Aromatic protons at C3' and C5'. [2]
 - δ 3.85 (s, 3H): Methoxy group ($-\text{OCH}_3$). [2]
 - δ 3.45 (sept, 1H): Methine proton of isopropyl group ($-\text{CH}(\text{CH}_3)_2$). [2]
 - δ 2.45 (s, 3H): Aryl methyl group (Ar-CH_3). [2]
 - δ 1.15 (d, 6H): Methyl protons of isopropyl group ($-\text{CH}(\text{CH}_3)_2$). [2]
- IR Spectrum: Strong carbonyl stretch at $\sim 1675\text{ cm}^{-1}$ (Aryl ketone).

Troubleshooting Guide

Issue	Probable Cause	Solution
Low Yield	Moisture in AlCl_3 or solvent.	Use fresh, anhydrous AlCl_3 and distill DCM over CaH_2 . [2]
Demethylation	Reaction temperature too high.	Keep reaction strictly at 0°C during addition; do not reflux.
Regioisomers	Incorrect addition order.	Ensure Acylium complex is formed before adding the activated arene.
Emulsion	Alumina salts during workup.	Use dilute HCl for quenching; filter through Celite if necessary.

Part 4: References

- Friedel-Crafts Acylation General Protocols:
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 - English, J. P., et al. "Studies in the Propiophenone Series." [2] Journal of the American Chemical Society, vol. 64, no. [2] 6, 1942, pp. 1427-1429. [2] [Link](#) [2]
- Safety Data:
 - PubChem Compound Summary for Aluminum Chloride. [Link](#)
 - PubChem Compound Summary for Isobutyryl Chloride. [Link](#) [2]

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